molecular formula C11H9ClF3NO3 B131056 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid CAS No. 143209-98-7

4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid

Cat. No.: B131056
CAS No.: 143209-98-7
M. Wt: 295.64 g/mol
InChI Key: SYMJWXBEQYHCEA-UHFFFAOYSA-N
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Description

4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid is a synthetic organic compound characterized by the presence of a chloro group, a trifluoroacetyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the trifluoroacetylation of aniline derivatives, followed by further functionalization to introduce the chloro and amino groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The chloro and amino groups also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoroacetylated aniline derivatives and chloro-substituted benzeneacetic acids. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the trifluoroacetyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[methyl-(2,2,2-trifluoroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3/c1-16(10(19)11(13,14)15)8(9(17)18)6-2-4-7(12)5-3-6/h2-5,8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJWXBEQYHCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168206
Record name 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143209-98-7
Record name 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143209-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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